
2-methoxy-N-(4-methylphenyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, providing insights into the methodologies that could be applied to 2-methoxy-N-(4-methylphenyl)benzamide. For instance, a novel benzamide derivative was synthesized through a reductive cyclization process using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, highlighting a potential pathway for synthesizing benzamide compounds (Bhaskar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of benzamide compounds reveals critical insights into their crystalline forms and electronic properties. For instance, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating a triclinic system, and DFT calculations, providing details on molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and properties can be inferred from studies such as the introduction of deuterium and tritium into benzamide derivatives, demonstrating the potential for labeling and tracking the compound in various environments and reactions (Shevchenko et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as thermal stability and crystalline structure, provide valuable insights into the compound's behavior under different conditions. For example, the physicochemical and DFT studies on organic NLO single crystal benzamides offer data on molecular geometry, thermal stability, and optical transmittance (Prabukanthan et al., 2022).
Chemical Properties Analysis
Exploring the chemical properties, the synthesis and evaluation of novel benzamides for their gastrokinetic activity reveal structure-activity relationships and potential therapeutic applications. The study on 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides indicates potent in vivo gastric emptying activity, highlighting the chemical's potential physiological impacts (Kato et al., 1992).
Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity
2-Methoxy-N-(4-methylphenyl)benzamide has been studied for its molecular structure and antioxidant properties. Demir et al. (2015) analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. The study found that the compound crystallizes in a triclinic system and exhibits promising antioxidant properties determined using the DPPH free radical scavenging test (Demir et al., 2015).
Corrosion Inhibition
Mishra et al. (2018) explored the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on mild steel in acidic conditions. The study concluded that the methoxy substituent enhances inhibition efficiency, indicating the potential of 2-methoxy-N-(4-methylphenyl)benzamide in corrosion inhibition applications (Mishra et al., 2018).
Neuroleptic Activity
Iwanami et al. (1981) synthesized a series of benzamides, including compounds related to 2-methoxy-N-(4-methylphenyl)benzamide, as potential neuroleptics. These compounds showed inhibitory effects on stereotyped behavior in rats, suggesting their use in treating psychosis (Iwanami et al., 1981).
Potential Antiplatelet Agents
Liu et al. (2019) designed and synthesized 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, demonstrating their potential as antiplatelet agents. This suggests that 2-methoxy-N-(4-methylphenyl)benzamide derivatives might have applications in preventing blood clots (Liu et al., 2019).
Biological Activities
Other studies have investigated the synthesis and biological activities of benzamide derivatives, including their antimicrobial, antifungal, and anticancer properties. These studies indicate the broad potential of benzamide derivatives in various biomedical applications, which could extend to 2-methoxy-N-(4-methylphenyl)benzamide (S. Hirpara et al., 2003).
Propriétés
IUPAC Name |
2-methoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKUMNDELIRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(p-tolyl)benzamide | |
CAS RN |
27202-62-6 | |
| Record name | 27202-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-MMB was discovered to shorten ventricular action potential duration (APD) in a zebrafish model of Long QT Syndrome type 2 (LQTS type 2). [, , ] This suggests a potential therapeutic role for 2-MMB in treating LQTS by addressing the underlying physiological problem of prolonged repolarization time. [, ]
A: 2-MMB was identified through a high-throughput chemical screen using zebrafish embryos with a mutation in the KCNH2 gene, which causes LQTS type 2. [] The screen aimed to identify compounds that could rescue the characteristic 2:1 atrioventricular block observed in this model. []
A: No, research indicates that 2-MMB does not directly rectify the underlying ion channel trafficking defect caused by the zebrafish LQTS type 2 mutation. [] Its APD-shortening effect appears to stem from a different mechanism.
A: Yes, a structure-activity relationship (SAR) study was conducted with 50 substituted benzamide derivatives using the zebrafish LQTS type 2 model. [] This research revealed a spectrum of biological activities, with some analogs exhibiting greater potency than 2-MMB and others showing no activity at all. []
A: The identification of 2-MMB and flurandrenolide as suppressors of LQTS in a zebrafish model highlights the potential of using nonbiased functional screens to discover novel compounds with therapeutic potential for human diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



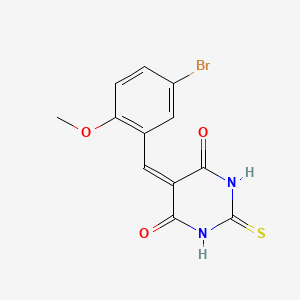
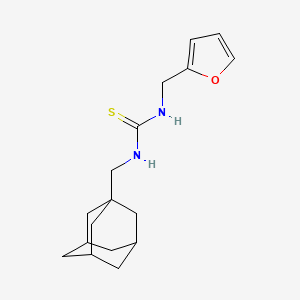
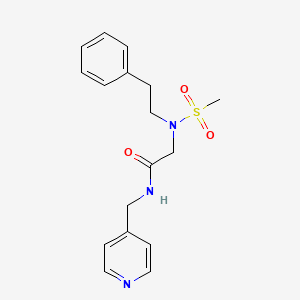

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
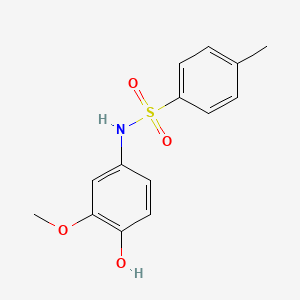
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
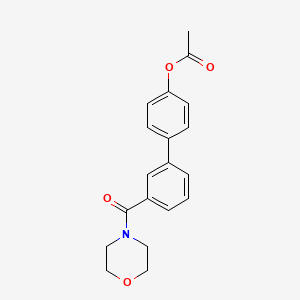
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)
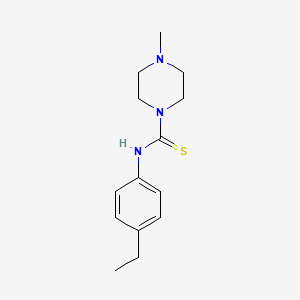
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)
